2-Ethyl-1-methyl-1h-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65136-45-0 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethyl-1-methylindole |
InChI |
InChI=1S/C11H13N/c1-3-10-8-9-6-4-5-7-11(9)12(10)2/h4-8H,3H2,1-2H3 |
InChI Key |
IDZQIRPRRGQQRF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=CC=CC=C2N1C |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 1 Methyl 1h Indole and Its Derivatives
Classical Indole (B1671886) Synthesis Approaches for Alkyl-Substituted Indoles
The traditional methods for indole synthesis, while often requiring harsh conditions, remain fundamental to the construction of the indole core. These classical routes have been adapted over time to accommodate a wide range of substituents, including the alkyl groups found in 2-ethyl-1-methyl-1H-indole.
Fischer Indole Synthesis Adaptations for this compound Precursors
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. mdpi.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. mdpi.comyoutube.com For the synthesis of this compound, the precursors would be N-methyl-N-phenylhydrazine and 2-butanone (B6335102).
The accepted mechanism, proposed by Robinson, involves several key steps:
Hydrazone Formation: The initial reaction between the N-methyl-N-phenylhydrazine and 2-butanone forms the corresponding hydrazone. youtube.com
Tautomerization: The hydrazone tautomerizes to an ene-hydrazine. mdpi.com
researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, a researchgate.netresearchgate.net-sigmatropic rearrangement occurs, which is the crucial bond-forming step, creating a new carbon-carbon bond at the ortho position of the aromatic ring. mdpi.comyoutube.com
Cyclization and Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) under acidic conditions to yield the aromatic indole ring. mdpi.comyoutube.com
The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride and boron trifluoride. mdpi.comwikipedia.org While effective, a notable drawback of the Fischer synthesis can be the lack of regioselectivity when using unsymmetrical ketones, although with 2-butanone the formation of the 2-ethyl product is generally favored. nih.govpsu.edu
Madelung Indole Synthesis and its Modern Variants
The Madelung synthesis, first reported by Walter Madelung in 1912, offers an alternative route to indoles through the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures. wikipedia.orgpcbiochemres.com To synthesize a precursor for this compound, one could envision starting with an appropriately substituted N-(2-alkylphenyl)amide.
The classical Madelung synthesis is often limited by its harsh reaction conditions, typically requiring temperatures between 200-400°C and strong bases like sodium or potassium alkoxides. wikipedia.orgpcbiochemres.com These conditions make it unsuitable for substrates with sensitive functional groups. bhu.ac.inchemicalbook.com
However, modern variations have significantly improved the utility of this method. The Madelung-Houlihan variation, for instance, employs metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107) (THF), allowing the reaction to proceed at much milder temperatures, ranging from -20 to 25°C. wikipedia.org Another significant advancement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org These modern approaches have expanded the scope of the Madelung synthesis to include the preparation of a wider variety of substituted indoles. wikipedia.orgchemicalbook.com
Reissert Indole Synthesis and Related Cyclization Procedures
The Reissert indole synthesis provides a pathway to indoles starting from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org This multi-step process involves the initial condensation to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization. wikipedia.orgresearchgate.net
The key steps of the Reissert synthesis are:
Condensation: o-Nitrotoluene reacts with diethyl oxalate in the presence of a base, such as potassium ethoxide, to yield ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com
Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is reduced to an amine, typically using reagents like zinc in acetic acid or through catalytic hydrogenation. wikipedia.orgresearchgate.net This newly formed amine then undergoes intramolecular cyclization.
Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated upon heating to yield the final indole. wikipedia.org
To apply this to this compound, one would need to start with a suitably substituted o-nitrotoluene and incorporate the N-methylation step. While versatile, the multi-step nature of the Reissert synthesis can be a drawback. rsc.org
Modern Catalytic and Green Chemistry Routes
In recent years, the development of transition-metal-catalyzed reactions has revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and higher efficiency. These methods often fall under the umbrella of "green chemistry" due to their atom economy and reduced waste.
Palladium-Catalyzed Cyclization and Coupling Reactions for Indole Formation
Palladium catalysis has become a powerful tool for constructing the indole nucleus. bohrium.com A variety of palladium-catalyzed methods have been developed, including those that adapt classical syntheses and entirely new approaches.
One notable example is the Buchwald modification of the Fischer indole synthesis, where a palladium catalyst is used for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This expands the scope of the Fischer synthesis to a wider range of starting materials. mit.edu
Other palladium-catalyzed methods involve the intramolecular cyclization of various precursors. For instance, the cyclization of 2-alkynylanilines or N-aryl enamines can be efficiently achieved using palladium catalysts. organic-chemistry.orgmdpi.com These reactions often proceed through a C-H activation mechanism, forming carbon-carbon or carbon-nitrogen bonds to close the indole ring. bohrium.com The choice of ligands, such as RuPhos or Xantphos, is often crucial for the success of these transformations. bohrium.commit.edu
Copper-Mediated Synthesis of Indole Derivatives
Copper catalysis offers a more cost-effective and sustainable alternative to palladium for the synthesis of indoles. bohrium.comgaylordchemical.com Copper-catalyzed reactions have been developed for various indole-forming transformations, including Ullmann-type couplings and cross-dehydrogenative couplings. gaylordchemical.com
For example, a tandem one-pot copper-catalyzed amidation/cyclization process has been developed, which can be seen as a modern adaptation of the Madelung synthesis. clockss.org In this approach, a 2-halophenylacetonitrile or a related derivative undergoes a copper-catalyzed amidation, and the resulting intermediate cyclizes in the same pot to form the indole ring. clockss.org
Copper catalysts, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), are effective in mediating these reactions. gaylordchemical.comsorbonne-universite.fr The choice of ligand and solvent can significantly impact the reaction's efficiency. gaylordchemical.com These copper-mediated methods are particularly valuable for their ability to tolerate a range of functional groups and for their application in the synthesis of highly functionalized indoles. researchgate.netdicp.ac.cn
Metal-Free Catalysis in Indole Synthesis
The development of metal-free catalytic systems for indole synthesis represents a significant advancement towards more sustainable and cost-effective chemical manufacturing. These methods avoid the use of often expensive and toxic transition-metal catalysts. organic-chemistry.org
One prominent metal-free approach is the Fischer indole synthesis mediated by Brønsted acids like polyphosphoric acid (PPA). mdpi.comnih.gov This method facilitates a tandem hydroamination-cyclization reaction between arylhydrazines and simple alkynes to form the indole ring. mdpi.comnih.gov The use of PPA provides the necessary acidity to activate the C-C triple bond for nucleophilic attack by the hydrazine, while avoiding irreversible protonation of the attacking amino group. mdpi.com Another innovative metal-free method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant to enable an effective C-H amination of N-Ts-2-alkenylanilines, yielding a diverse range of substituted indoles. organic-chemistry.org This protocol is operationally simple and robust, proceeding through a proposed radical cation generated by single-electron transfer (SET) and a subsequent migratory process via a phenonium ion intermediate. organic-chemistry.org Additionally, metal-free oxidative coupling of arylmethylamines with indoles has been achieved using molecular oxygen as a green oxidant and inexpensive acetic acid as the catalyst, producing 3,3′-bis(indolyl)methanes in high yields. rsc.org
Table 1: Examples of Metal-Free Indole Synthesis
| Starting Materials | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|
| Arylhydrazines and Alkynes | Polyphosphoric Acid (PPA) | Substituted Indoles | Brønsted acid-catalyzed hydrohydrazination-cyclization. mdpi.comnih.gov |
| N-Ts-2-alkenylanilines | DDQ | Substituted Indoles | Metal-free C-H amination via a radical cation. organic-chemistry.org |
| Arylmethylamines and Indoles | Acetic Acid / O₂ | 3,3′-bis(indolyl)methanes | Environmentally friendly oxidative coupling. rsc.org |
Microwave-Assisted and Green Solvation Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced product purity. tandfonline.comresearchgate.net This technology, which utilizes dielectric heating for uniform and rapid energy transfer, has been successfully applied to classical indole syntheses. tandfonline.comresearchgate.net
For instance, the Bischler indole synthesis, which traditionally involves the reaction of anilines and α-haloketones, can be performed under solvent-free, solid-state conditions using microwave irradiation. organic-chemistry.org This approach not only eliminates the need for organic solvents but also simplifies the procedure, with reactions completing in seconds to minutes. organic-chemistry.org Similarly, microwave irradiation facilitates one-pot, multi-component reactions for synthesizing complex indole-containing heterocycles, such as spiro[indole-thiazolidine] derivatives, in high yields. tsijournals.com The use of green solvents or solvent-free conditions is a key principle of green chemistry, aiming to reduce toxic waste and energy consumption. tandfonline.com Microwave-assisted synthesis often aligns with these principles, providing an eco-friendly alternative to conventional heating methods. tandfonline.comtandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Bischler Synthesis | Hours, often requires solvents | 45-60 seconds, solvent-free | organic-chemistry.org |
| Spiro-indole Synthesis | Multi-step, thermal heating | One-pot, minutes | tsijournals.com |
Electrochemical Synthesis Approaches for Substituted Indoles
Electrochemical synthesis offers a sustainable and efficient pathway to substituted indoles by using electrical current to drive reactions, often avoiding harsh reagents and byproducts. nih.govrsc.org This methodology allows for precise control over reaction conditions and can enable unique chemical transformations.
A notable application is the divergent synthesis of highly substituted indoles from 2-styrylaniline precursors. nih.gov By carefully tuning the electrochemical parameters and selecting appropriate N-protecting groups to regulate the acidity of the amide proton, chemists can control the chemoselectivity to produce either C-3 substituted or C-3 unsubstituted indoles. nih.gov Mechanistic studies have revealed that additives like water can play a crucial role, assisting in proton-coupled electron transfer events that dictate the reaction pathway. nih.gov Another approach involves the direct electrochemical reduction of substituted o-nitrostyrenes at carbon cathodes. nih.govacs.org This room-temperature procedure, conducted in the presence of a proton donor, provides a novel route to 1H-indole derivatives. nih.gov Furthermore, electrochemical methods have been developed for the condensation of indoles with aldehydes and malononitrile (B47326) to form 3-substituted indoles, using inexpensive graphite (B72142) and iron electrodes in an open-air setup. researchgate.net
Functionalization and Derivatization Strategies for this compound
Once the indole core is formed, subsequent functionalization is crucial for creating diverse derivatives with specific properties. For a pre-existing scaffold like this compound, reactions can be targeted at the indole nitrogen (N-1), the C-2 position, or the C-3 position.
N-Alkylation of the Indole Nitrogen
N-alkylation is a fundamental transformation for modifying the properties of indole derivatives. While direct alkylation is common, challenges include the relatively low nucleophilicity of the indole nitrogen and competing alkylation at the C-3 position. organic-chemistry.org
Classical conditions often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. rsc.org This method is effective but can be limited by the use of hazardous reagents. rsc.org To overcome these limitations, alternative strategies have been developed. For example, a dearomatization-rearomatization strategy enables the reductive cross-coupling of indoles with ketones in water, providing access to N-alkylated indoles with sterically hindered substituents. organic-chemistry.org Transition metal catalysis has also been employed; an intermolecular and enantioselective aza-Wacker-type reaction using a palladium catalyst allows for the N-alkylation of indoles with alkenols, preserving the newly formed stereocenter. escholarship.org Furthermore, dinuclear zinc complexes have been shown to catalyze the enantioselective N-alkylation of indoles with aldimines under mild conditions. nih.gov
Table 3: Selected Methods for N-Alkylation of Indoles | Reagents/Catalyst | Alkylating Agent | Key Features | Reference | | :--- | :--- | :--- | :--- | | NaH in DMF | Alkyl Halide | Classical, high yield for simple alkylations. rsc.org | | H₂O | Ketones | Reductive cross-coupling via dearomatization-rearomatization. organic-chemistry.org | | Palladium Catalyst / BQ | Alkenols | Intermolecular, enantioselective aza-Wacker reaction. escholarship.org | | Dinuclear Zinc-ProPhenol | Aldimines | Enantioselective, mild conditions, tolerates various indole substrates. nih.gov |
C-2 and C-3 Substitution Reactions
The C-2 and C-3 positions of the indole ring are primary sites for electrophilic substitution and other functionalizations. bhu.ac.in The preferred site of electrophilic attack is typically C-3, as the resulting cationic intermediate is more stable due to delocalization of the nitrogen's lone pair electrons without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in If the C-3 position is occupied, as in a 3-substituted indole, electrophilic substitution often occurs at the C-2 position. uwo.ca
For indoles with alkyl groups at both C-2 and C-3, such as 2,3-dimethylindole, selective C-H activation can be achieved. Copper-catalyzed oxidation using acyl nitroso reagents can lead to either C-H oxygenation or C-H amination products at the C-2 methyl group, with the selectivity influenced by the N-1 substituent and reaction conditions. nih.gov Direct oxidative coupling of C-2 substituted indoles with enolates has also been developed as an efficient method to construct C-2, C-3 disubstituted indoles, where the C-2 substituent plays a dual role in stabilizing the radical intermediate and preventing indole homocoupling. nih.gov For N-protected indoles, lithiation at the C-2 position can be achieved, and the resulting organolithium species can react with various electrophiles to introduce substituents specifically at the C-2 position. bhu.ac.in
Multi-Component Reactions Incorporating Indole Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov The indole nucleus is an excellent participant in MCRs, primarily leveraging the nucleophilicity of its C-3 position. nih.govarkat-usa.org
A variety of MCRs have been developed to synthesize complex, functionalized heterocyclic systems containing an indole moiety. tandfonline.com For example, the one-pot reaction of an indole, an aldehyde, and an active methylene (B1212753) compound like malononitrile can produce highly substituted systems. researchgate.net Another example is the Ugi-azide MCR, where an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) react to form complex intermediates that can be further functionalized. nih.gov MCRs have also been designed to assemble indole-fused seven-membered heterocycles from simple starting materials like indole, formaldehyde, and an amino hydrochloride. nih.gov These reactions are attractive due to their operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse, drug-like molecules. nih.govarkat-usa.org
Synthesis of Polymeric Indole Derivatives via Intramolecular Cyclization
The synthesis of polymeric materials incorporating indole moieties has garnered significant interest due to the potential for creating functional polymers with unique electronic, optical, and thermal properties. Intramolecular cyclization reactions represent a key strategy in the formation of these complex macromolecular structures. These methods often involve the formation of the indole ring system within a pre-existing polymer backbone or the polymerization of monomers that subsequently undergo cyclization.
One notable approach involves the acid-catalyzed intramolecular cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA) to produce poly(2-ethyl-3-methylindole) (2E3MPIn). researchgate.net This reaction represents a novel method for synthesizing a polymer of the indole series where monomeric units are incorporated into the polymer structure via 1,5-addition, yielding the final polymeric indole derivative in a high yield of 81%. researchgate.net
Another versatile method for creating indole-containing polymers is through the chemical modification of pre-formed polymers. For instance, various copolymers of maleic anhydride (B1165640), such as poly(maleic anhydride-co-styrene) and poly(maleic anhydride-co-methyl methacrylate), can be reacted with indole. ajchem-a.com This process involves a ring-opening reaction of the anhydride group by the indole, which is both simple and rapid. ajchem-a.com The resulting polymers, which incorporate indole groups in their side chains, exhibit enhanced thermal stability and higher glass transition temperatures compared to the unmodified copolymers, indicating an increase in the rigidity of the polymer chains due to the bulky indole moieties. ajchem-a.com
Palladium-catalyzed intramolecular cyclization is another powerful tool for synthesizing fused polycyclic indoles within a polymeric framework. This method can be applied to indoles with cyanohydrin components at various positions, leading to the formation of functionalized carbazoles and other fused systems. acs.org For example, the intramolecular Larock indole annulation, a palladium-catalyzed process, has been successfully used to synthesize 3,4-fused tricyclic indole derivatives from internal alkyne tethered ortho-iodoaniline precursors. encyclopedia.pub
Furthermore, tandem reactions that combine cross-coupling and cyclization steps offer an efficient route to polymeric indole derivatives. The Sonogashira cross-coupling reaction of o-haloanilines followed by nucleophilic addition of an amine to the triple bond is a two-step methodology for constructing the indole nucleus. mdpi.com A more streamlined approach involves a cascade Sonogashira-Cacchi reaction, which can be performed in a single pot to yield substituted indoles. mdpi.com
The following table summarizes different synthetic approaches for polymeric indole derivatives via intramolecular cyclization:
| Starting Material(s) | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Ref. |
| Poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] | Acid-catalyzed intramolecular cyclization | Acid | Poly(2-ethyl-3-methylindole) | 81 | researchgate.net |
| Poly(maleic anhydride-co-styrene), Indole | Ring-opening reaction | NaH | Indole-modified copolymer | - | ajchem-a.com |
| Indoles with cyanohydrin components | Palladium-catalyzed C-H addition to nitriles | Palladium catalyst | Fused polycyclic indoles | Good to excellent | acs.org |
| Internal alkyne tethered ortho-iodoaniline | Intramolecular Larock indole annulation | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | 3,4-fused tricyclic indole derivatives | - | encyclopedia.pub |
| o-haloanilines, terminal alkynes | Tandem Sonogashira-cyclization | Palladium nanoparticles on graphene | 2-substituted indoles | - | digitellinc.com |
These synthetic strategies highlight the diverse and adaptable nature of intramolecular cyclization reactions in the creation of advanced polymeric materials containing indole functionalities. The ability to tailor the polymer backbone and the cyclization precursors allows for the development of materials with specific and desirable properties for a range of applications.
Advanced Spectroscopic and Structural Characterization of 2 Ethyl 1 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Ethyl-1-methyl-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis
Proton NMR (¹H-NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the N-methyl group, and the C2-ethyl group.
The aromatic region would display signals for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). These protons would likely appear as complex multiplets due to spin-spin coupling with each other. The proton at the 3-position (H-3) is anticipated to be a singlet, as it has no adjacent protons to couple with. The N-methyl protons would also appear as a sharp singlet, typically in the upfield region of the aromatic signals. The ethyl group at the C-2 position would give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 | ~6.2 | s (singlet) |
| H-4, H-5, H-6, H-7 | ~7.0-7.6 | m (multiplet) |
| N-CH₃ | ~3.7 | s (singlet) |
| C2-CH₂-CH₃ | ~2.7 | q (quartet) |
| C2-CH₂-CH₃ | ~1.3 | t (triplet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C-NMR spectrum of this compound, each unique carbon atom would give rise to a single peak. This allows for the identification of all the carbon atoms in the molecule, including quaternary carbons which are not observed in ¹H-NMR. libretexts.org
The spectrum is expected to show signals for the eight carbon atoms of the indole ring, the N-methyl carbon, and the two carbons of the ethyl group. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org The carbons of the aromatic indole ring would resonate in the downfield region of the spectrum.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-3 | ~101 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~121 |
| C-6 | ~119 |
| C-7 | ~109 |
| C-7a | ~137 |
| N-CH₃ | ~31 |
| C2-CH₂-CH₃ | ~19 |
| C2-CH₂-CH₃ | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. core.ac.uk
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be instrumental in confirming the coupling between the methylene and methyl protons of the ethyl group and in tracing the connectivity of the protons on the benzene ring. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk This would allow for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. core.ac.uk HMBC is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations between the N-methyl protons and C-2 and C-7a would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of a molecule. uchicago.edu In the case of this compound, NOESY could show correlations between the N-methyl protons and the H-7 proton, as well as between the C-2 ethyl group protons and the H-3 proton.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information to NMR for structural characterization, focusing on the functional groups and the electronic system of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkyl groups, as well as the C=C and C-N stretching vibrations of the indole ring. The absence of an N-H stretching band (typically around 3400 cm⁻¹) would confirm the N-methylation of the indole. researchgate.net
Table 3: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2960-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1360-1250 |
| Aromatic C-H Out-of-Plane Bend | 900-675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile due to its conjugated π-electron system. The substitution pattern on the indole ring can influence the position and intensity of these absorption bands.
For this compound, the UV-Vis spectrum is expected to show two main absorption bands, which are characteristic of the indole chromophore. The positions of these bands can be influenced by the solvent used for the measurement. researchdata.edu.au
Table 4: Predicted UV-Vis Spectral Data for this compound
| Transition | Predicted λₘₐₓ (nm) |
| ¹Lₐ band | ~220 |
| ¹Lₑ band | ~280-290 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. While a published mass spectrum for this compound is not widely available in peer-reviewed literature, its expected mass spectral behavior can be predicted based on fundamental principles of organic mass spectrometry and data from structurally related indole derivatives.
The molecular formula for this compound is C₁₁H₁₃N, yielding a monoisotopic molecular weight of approximately 159.23 g/mol . In a typical electron ionization (EI) mass spectrum, the compound would be expected to display a distinct molecular ion peak (M⁺•) at m/z 159.
The fragmentation of this compound is anticipated to be governed by the stability of the aromatic indole core and the cleavages at the substituted positions. The primary fragmentation pathway would likely involve the cleavage of the bond beta to the indole ring system, a process known as benzylic cleavage. This would result in the loss of a methyl radical (•CH₃) from the C2-ethyl group. This cleavage is highly favored due to the formation of a resonance-stabilized secondary carbocation, which can be depicted as a vinyl-substituted indoleninium ion. This [M-15]⁺ fragment would produce a significant peak at m/z 144 and is expected to be the base peak, or the most intense peak, in the spectrum.
Another potential, though less dominant, fragmentation pathway could be the loss of the entire ethyl group (•CH₂CH₃) from the C2 position, leading to an [M-29]⁺ fragment at m/z 130. This fragment ion would correspond to the 1-methyl-1H-indole cation. The analysis of related compounds, such as 2-methyl-1H-indole, shows a strong molecular ion and a prominent [M-1]⁺ peak, but the fragmentation of the 2-ethyl substituent in the target compound is expected to be the more defining feature.
The following table summarizes the predicted major fragments for this compound under electron ionization.
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway | Predicted Relative Intensity |
| 159 | Molecular Ion | [C₁₁H₁₃N]⁺• | Ionization of parent molecule | High |
| 144 | [M-15]⁺ | [C₁₀H₁₀N]⁺ | Loss of •CH₃ from the C2-ethyl group (Benzylic Cleavage) | Very High (Likely Base Peak) |
| 130 | [M-29]⁺ | [C₉H₈N]⁺ | Loss of •CH₂CH₃ from the C2 position | Moderate |
This table is based on predicted fragmentation patterns and not on published experimental data for this specific compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural determination.
Currently, there are no publicly accessible crystal structures for this compound in crystallographic databases. The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be challenging for substances that are liquids or oils at room temperature or that resist crystallization.
Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would reveal key structural features. The analysis would confirm the planarity of the bicyclic indole ring system. Data from related structures, such as ethyl 1-acetyl-1H-indole-3-carboxylate, show that the indole ring system is essentially planar. tnstate.edunih.gov The analysis would also detail the conformation of the C2-ethyl and N1-methyl groups relative to the indole plane.
Furthermore, crystallographic data would elucidate the packing arrangement of the molecules in the crystal lattice. This includes identifying any significant intermolecular forces, such as π-π stacking interactions between the aromatic indole rings of adjacent molecules. In many indole derivatives, these stacking interactions are a defining feature of the crystal packing. nih.gov The analysis would provide precise distances and geometries for any such interactions.
The table below outlines the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment, with hypothetical values based on analyses of similar indole compounds. nih.govgrowingscience.com
| Parameter | Information Provided | Hypothetical Example Value |
| Crystal System | The basic symmetry of the unit cell | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry elements of the crystal | P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit | a = ~8 Å, b = ~10 Å, c = ~12 Å, β = ~95° |
| Bond Lengths (e.g., C-N, C-C) | Precise distances between bonded atoms | Indole C-N: ~1.37 Å; Indole C-C: ~1.36-1.44 Å |
| Bond Angles (e.g., C-N-C) | Angles between adjacent bonds | Angles within the 5-membered ring: ~107-110° |
| Intermolecular Interactions | Distances and types of non-covalent bonds | π-π stacking distance: ~3.5 Å |
This table is illustrative and does not represent published experimental data for this compound.
Thermal Analysis for Phase Transitions and Stability Assessment (e.g., DSC/TGA)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical and chemical properties of a substance as a function of temperature. These methods provide critical information on phase transitions, thermal stability, and decomposition kinetics.
Specific DSC or TGA data for this compound are not available in the public domain. However, a hypothetical thermal analysis profile can be constructed based on the expected behavior of a small, substituted aromatic molecule.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC analysis of this compound would identify its melting point, which appears as an endothermic peak on the DSC thermogram. Given that the related compound 1-Ethyl-2-methylindole has a boiling point of 266-267 °C, this compound is likely a liquid or a low-melting solid at room temperature. sigmaaldrich.com The DSC would precisely determine this melting temperature. The analysis could also reveal other phase transitions, such as crystallization (an exothermic event) if the sample is cooled from a molten state, or glass transitions if it forms an amorphous solid.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA scan of this compound would determine its thermal stability and decomposition profile. The analysis would identify the onset temperature of decomposition, which is a critical parameter for assessing the compound's stability. For instance, the structurally similar 5-Amino-1,2-dimethyl-3-ethyl-1H-indole shows decomposition beginning above 210°C. vulcanchem.com The TGA curve would show a single or multi-step mass loss, providing insights into the decomposition mechanism under the given conditions (e.g., nitrogen or air).
The following table summarizes the potential thermal events that could be characterized for this compound using DSC and TGA.
| Analytical Technique | Parameter Measured | Information Obtained | Hypothetical Observation |
| DSC | Heat Flow | Melting Point (Tₘ) | Endothermic peak, possibly in the range of 25-50 °C. |
| DSC | Heat Flow | Enthalpy of Fusion (ΔHբ) | Area under the melting peak, quantifying energy required for melting. |
| TGA | Mass Loss | Onset of Decomposition (Tₒ) | Temperature at which significant mass loss begins (e.g., >200 °C). |
| TGA | Mass Loss | Decomposition Profile | Single-step or multi-step weight loss, indicating the complexity of decomposition. |
This table is illustrative and based on the expected properties of the compound, not on published experimental data.
Computational Chemistry and Theoretical Investigations of 2 Ethyl 1 Methyl 1h Indole
Quantum-Chemical Calculations (e.g., DFT) for Molecular Properties
Density Functional Theory (DFT) is a prominent quantum-chemical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties for indole (B1671886) derivatives, from geometry to spectroscopic signatures.
Table 1: Representative Theoretical Bond Lengths and Angles for an Indole Core Structure Note: This data is based on a related indole derivative (ethyl indole-2-carboxylate) to illustrate typical geometric parameters.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length | C2-C3 | 1.38 Å |
| Bond Length | N1-C2 | 1.39 Å |
| Bond Length | C2-C10 (Side Chain) | 1.47 Å |
| Bond Angle | N1-C2-C3 | 109.3° |
| Bond Angle | C3-C2-C10 (Side Chain) | 132.3° |
| Bond Angle | N1-C2-C10 (Side Chain) | 118.4° |
This table is populated with representative data from a study on a similar compound to illustrate the outputs of geometric optimization. ijrar.org
Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For indole derivatives, characteristic frequencies can be assigned to specific functional groups. In a study on ethyl indole-2-carboxylate, C-H stretching modes for the pyrrole (B145914) ring were identified at higher frequencies (around 3126 cm⁻¹), while C-H stretching for the phenyl ring appeared around 3050-3070 cm⁻¹. ijrar.org The vibrations associated with the ethyl and methyl groups in 2-Ethyl-1-methyl-1H-indole would produce distinct signatures in the spectrum, particularly in the C-H stretching and bending regions. Theoretical calculations, when scaled by appropriate factors, show excellent agreement with experimental spectra. uh.edu
Table 2: Predicted Vibrational Frequencies for Key Modes in Indole Derivatives Note: This data is illustrative, based on findings for related indole structures.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C-H Stretching | Pyrrole Ring | 3120 - 3130 |
| C-H Stretching | Phenyl Ring | 3050 - 3070 |
| Asymmetric Stretching | CH₃ Group | ~2980 |
| Symmetric Stretching | CH₂ Group | ~2940 |
| C-N-C Stretching | Indole Ring | 1340 - 1370 |
This table synthesizes data from studies on related compounds to show representative vibrational assignments. ijrar.orguh.edu
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comresearchgate.net For indole derivatives, the HOMO is typically localized over the π-system of the indole ring, indicating this is the region of nucleophilic character. The LUMO distribution highlights the electrophilic regions. Analysis of related compounds shows that the energy gap can be used to predict the bioactivity of a molecule, as it relates to charge transfer within the structure. irjweb.com
Table 3: Representative Quantum Chemical Parameters for an Indole Derivative Note: This data is based on a theoretical study of a generic indole derivative to illustrate the concept.
| Parameter | Symbol | Definition | Representative Value (eV) |
| HOMO Energy | E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 |
| LUMO Energy | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.3 |
| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.5 |
| Ionization Potential | I | -E(HOMO) | 5.8 |
| Electron Affinity | A | -E(LUMO) | 1.3 |
| Chemical Hardness | η | (I - A) / 2 | 2.25 |
This table is populated with illustrative data to explain the parameters derived from HOMO-LUMO analysis. irjweb.comresearchgate.net
Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in an Indole System Note: This table illustrates the type of data obtained from NBO analysis on a related indole compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| π(C5-C6) | π(C3-C4) | 20.5 |
| π(C3-C4) | π(N1-C2) | 18.2 |
| LP(1) N1 | π(C2-C3) | 45.8 |
| σ(C2-C3) | σ(C3-C7) | 5.1 |
Data is representative of NBO analysis on heterocyclic systems to illustrate the concept. ijrar.orgdergipark.org.tr
Molecular Modeling and Docking Studies
Molecular modeling encompasses a suite of computational tools used to simulate and predict how a molecule might interact with larger biological structures, such as proteins or enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. jbcpm.com This method is crucial in drug discovery for identifying potential biological targets and understanding mechanisms of action. The process involves placing the ligand into the active site of a protein and calculating a docking score, which represents the binding affinity (often in kcal/mol). ajchem-a.com Lower (more negative) scores indicate stronger, more favorable binding. Docking studies on various indole derivatives have shown their potential to inhibit enzymes like COX-2 and interact with targets like HIV-1 reverse transcriptase. ajchem-a.comjmchemsci.com The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov
Table 5: Illustrative Molecular Docking Results for an Indole Derivative Against a Biological Target Note: The following data is hypothetical but representative of findings from docking studies on indole-based compounds.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | 5IKR | -11.4 | TYR355, ARG120 | Hydrogen Bond |
| Cyclooxygenase-2 (COX-2) | 5IKR | -11.4 | ALA527, VAL523 | Hydrophobic |
| B-cell lymphoma 2 (BCL-2) | 6WHO | -8.5 | ASP356, TRP30 | Hydrogen Bond |
| HIV-1 Reverse Transcriptase | 1RTD | -11.5 | LYS103, TYR181 | Pi-Alkyl, Hydrogen Bond |
This table synthesizes representative findings from docking studies on various indole derivatives to demonstrate the outputs of such an analysis. ajchem-a.comjmchemsci.comorientjchem.org
Binding Affinity Calculations for Receptor Agonism/Antagonism
Binding affinity calculations are a cornerstone of computational drug design, used to predict the strength of the interaction between a ligand (such as this compound) and a biological target, typically a protein receptor or enzyme. High binding affinity is often a prerequisite for a compound to exert a significant biological effect. Molecular docking is the primary method used for these calculations. It involves placing the ligand into the binding site of a receptor in various conformations and orientations and scoring these poses based on a force field that estimates the free energy of binding. A lower, more negative binding energy score generally indicates a more stable and favorable interaction.
These calculations can help determine whether a compound is likely to act as an agonist (a molecule that activates a receptor) or an antagonist (a molecule that blocks a receptor's activity). This is often inferred by comparing the docked pose and binding energy of the test compound to those of known agonists and antagonists for the same receptor.
While direct receptor binding data for this compound is limited, research on related indole derivatives highlights their potential to interact with various biological targets. For instance, molecular docking studies on new 3-ethyl-1H-indole derivatives identified them as potential selective cyclooxygenase-2 (COX-2) inhibitors. ajchem-a.com These studies predicted strong binding affinities, with scores significantly better than the reference drug, meloxicam. ajchem-a.com The indole ring system is a common feature in molecules that bind to receptors such as serotonin (B10506) (5-HT) and dopamine (B1211576), and computational models have been instrumental in exploring these interactions. nih.govmdpi.com
Table 1: Representative Binding Affinity Data from Docking Studies of Related Indole Compounds
| Compound Class | Target Receptor | Predicted Binding Affinity (kcal/mol) | Potential Role | Reference |
| 3-Ethyl-1H-indole Derivatives | COX-2 | -10.40 to -11.35 | Antagonist/Inhibitor | ajchem-a.com |
| Indole Carboxamide Derivatives | Dopamine D3 Receptor | Ki = 0.8 to 13.2 nM | Antagonist | mdpi.com |
| Substituted Indole Derivatives | Aryl Hydrocarbon Receptor (AHR) | Score = -26.02 | Agonist | mdpi.com |
This table presents data from related indole structures to illustrate the application of binding affinity calculations. The values represent the predicted strength of interaction with specific biological targets.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug development to filter out candidates that are likely to fail due to poor metabolic stability, low bioavailability, or other undesirable properties. The models are typically based on a compound's physicochemical properties, such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Key ADME-related properties that are commonly predicted include:
Absorption: Predicting oral bioavailability and intestinal absorption. Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a molecule based on properties that influence absorption. nih.gov
Distribution: Estimating how a compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB) and its tendency to bind to plasma proteins. japsonline.com
Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes can lead to drug-drug interactions. japsonline.com
Excretion: Estimating the route and rate of elimination from the body.
Studies on various indole derivatives frequently include in silico ADME predictions. For example, research on a series of benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety showed that most compounds had a predicted oral absorption of over 70% and complied with Lipinski's rule, indicating good drug-like properties. nih.gov Other research on different novel indole derivatives suggested good oral absorption and a low probability of CYP2D6 inhibition or blood-brain barrier penetration. japsonline.com
Table 2: Predicted Physicochemical and ADME Properties for Structurally Related Indole Compounds
| Property | Predicted Value | Implication | Reference |
| Physicochemical Descriptors | |||
| Topological Polar Surface Area (TPSA) | 31.23 Ų | Influences membrane permeability and absorption | chemscene.com |
| LogP | 2.28 | Measures lipophilicity, affecting absorption and distribution | chemscene.com |
| Hydrogen Bond Acceptors | 3 | Factor in Lipinski's Rule for drug-likeness | chemscene.com |
| Hydrogen Bond Donors | 0 | Factor in Lipinski's Rule for drug-likeness | chemscene.com |
| ADME Predictions | |||
| Human Intestinal Absorption | > 70-80% | High potential for oral bioavailability | nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be non-penetrant | Low likelihood of central nervous system effects | japsonline.com |
| CYP2D6 Inhibition | Predicted to be non-inhibitor | Low risk of specific drug-drug interactions | japsonline.com |
| Lipinski's Rule Compliance | Yes (0 violations) | Good drug-likeness and potential for oral activity | nih.gov |
This table synthesizes representative ADME prediction data from computational studies on various indole derivatives to provide an expected profile for a compound like this compound.
Structure Activity Relationship Sar Studies of 2 Ethyl 1 Methyl 1h Indole Derivatives
Impact of N-Substitution on Biological Activity and Reactivity
Research on various indole (B1671886) derivatives has demonstrated that modifying the N-1 substituent can dramatically alter the compound's pharmacological profile. For instance, in a series of 1,6-disubstituted indoles designed as neuronal nitric oxide synthase (nNOS) inhibitors, the introduction of a bulky amino-substituent at the N-1 position was shown to increase selectivity for nNOS over endothelial NOS (eNOS) by more than 100-fold. nih.gov This highlights the role of steric bulk at N-1 in achieving isoform-selective enzyme inhibition. nih.gov
Similarly, studies on N-substituted ethyl 5-hydroxy-2-methyl indole-3-carboxylates revealed varied anti-inflammatory and analgesic activities depending on the nature of the N-substituent. arkat-usa.org The synthesis of N-arylsulfonyl-3-acetylindole derivatives as anti-HIV-1 agents also showed that the potency was significantly influenced by the substituents on the indole nitrogen. rjpn.org In some cases, N-substitution with groups like methylsulfonyl can be a key part of the scaffold for achieving dual COX-2/5-LOX inhibitory effects. nih.gov
The table below summarizes the observed impact of different N-1 substituents on the biological activity of indole derivatives.
| N-1 Substituent | Indole Scaffold | Observed Biological Effect | Reference |
| Bulky amino group | 1,6-disubstituted indole | Increased selectivity for nNOS inhibition | nih.gov |
| Alkyl/Aryl groups | Ethyl 5-hydroxy-2-methyl indole-3-carboxylate | Modulated anti-inflammatory and analgesic activity | arkat-usa.org |
| Phenylsulfonyl | 4-methyl-1H-indol-3-yl)ethanone | Potent anti-HIV-1 activity | rjpn.org |
| Methylsulfonyl | 1H-indol-3-yl]methylene}-hydrazinecarbothioamide | Dual COX-2/5-LOX inhibitory activity | nih.gov |
These findings collectively underscore the strategic importance of the N-1 position for fine-tuning the biological activity and therapeutic profile of indole-based compounds.
Influence of C-2 and C-3 Substituents on Molecular Interactions
The C-2 and C-3 positions of the indole ring are hotspots for substitution, offering significant opportunities to modulate molecular interactions and biological function. researchgate.net For 2-Ethyl-1-methyl-1H-indole, the ethyl group at C-2 introduces specific steric and electronic effects that influence reactivity and binding.
The C-2 substituent often plays a role in anchoring the molecule within a binding site. In the context of cannabinoid receptor 1 (CB1) allosteric modulators, the indole ring itself is preferred for maintaining high binding affinity, but it is the substituents at the C-3 position that significantly impact the allosteric effect of the ligand. nih.gov A study of indole-2-carboxamides found that extending the C-3 alkyl chain from an ethyl to a pentyl group could enhance the modulatory activity. nih.gov This suggests the presence of a hydrophobic pocket in the receptor that can accommodate larger groups at this position. nih.gov
The C-3 position is electronically the most reactive site for electrophilic substitution due to the π-excessive nature of the indole ring. This makes it a common point for introducing diverse functionalities. In a series of NMDA receptor antagonists, variations of substituents at the C-3 position were explored to optimize affinity for the glycine (B1666218) binding site. ttuhsc.edu The introduction of a methylene-bridged group at C-3 linking to various azole rings has been shown to produce compounds with significant cytoprotective and fungicidal properties. nih.gov
The interplay between C-2 and C-3 substituents is crucial. The presence of a C-2 ethyl group, as in the parent compound, can sterically influence the optimal size and shape of the substituent at the C-3 position for a given biological target.
| Position | Substituent | Indole Scaffold | Observed Impact on Molecular Interaction/Activity | Reference |
| C-3 | Alkyl chains (ethyl, propyl, pentyl) | 5-chloro-1H-indole-2-carboxamide | Length of the alkyl chain significantly impacts allostery at the CB1 receptor. | nih.gov |
| C-2 | Ethyl | 5-chloro-1H-indole-2-carboxylate | Reduced via triethylsilane after acylation at C-3 to create C-3 alkylated derivatives. nih.gov | nih.gov |
| C-3 | Methylene-bridged azoles | Indole | Conferred strong cytoprotective and fungicidal properties. | nih.gov |
| C-3 | (2,4-dioxo-3-phenyl-1-imidazolidinyl)methyl | 1H-indole-2-carboxylic acid | Acted as NMDA receptor glycine site antagonists. | ttuhsc.edu |
These studies illustrate that the C-2 and C-3 positions are pivotal for tailoring the interaction of indole derivatives with their biological targets, affecting affinity, selectivity, and functional activity.
Correlation of Substituent Electronic Parameters (e.g., Hammett σ) with Biological Response
The electronic properties of substituents on the indole ring can be quantitatively correlated with biological activity or reaction rates using Linear Free-Energy Relationships (LFERs), such as the Hammett equation. wikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted derivative to that of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant σ quantifies the electronic effect (inductive and resonance) of a particular substituent, while ρ reflects the sensitivity of the reaction to these electronic effects. wikipedia.org
Studies on indole derivatives have successfully applied the Hammett equation to understand reaction mechanisms and SAR. In one study on the chemiluminescence of 2,3-dimethylindoles, a linear Hammett plot was obtained with a ρ value of -1.24. oup.com The negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge that develops in the transition state. oup.comresearchgate.net For these calculations, the σₚ value was used for substituents at the 6-position, while the σₘ value was used for the 5-position. oup.com
Another study on the optical properties of 3-substituted indoles also found a strong correlation with Hammett substituent constants. rsc.org It was shown that a strong electron-accepting group like nitro (-NO₂) (σₚ = +0.81) at the p-phenyl ring induced significant electron delocalization in the excited state compared to weaker acceptors or donors. rsc.org This demonstrates how electronic parameters directly influence the photophysical properties, which can be relevant for applications in materials science or as fluorescent probes. rsc.org
| Substituent (Position) | Hammett Constant (σ) | System/Reaction | Observation | Reference |
| -NO₂ (para on phenyl ring) | σₚ = +0.81 | 3-(p-substituted-phenyl)ethenyl indole | Induces large electron delocalization in the excited state. | rsc.org |
| -Cl (para on phenyl ring) | σₚ = +0.24 | 3-(p-substituted-phenyl)ethenyl indole | Weaker electron acceptor, less delocalization than -NO₂. | rsc.org |
| -H (para on phenyl ring) | σₚ = 0.00 | 3-(p-substituted-phenyl)ethenyl indole | Reference compound. | rsc.org |
| -OCH₃ (para on phenyl ring) | σₚ = -0.28 | 3-(p-substituted-phenyl)ethenyl indole | Weak electron donor. | rsc.org |
| Various (5- and 6-positions) | σₘ and σₚ | Chemiluminescence of 2,3-dimethylindoles | Reaction favored by electron-donating groups (ρ = -1.24). | oup.com |
The application of the Hammett equation provides a powerful tool for rationalizing and predicting the activity of new this compound derivatives based on the electronic character of substituents introduced onto the indole or associated phenyl rings.
Conformational Analysis and Stereochemical Impact on Biological Potency
The three-dimensional structure and stereochemistry of a molecule are paramount for its interaction with chiral biological targets like receptors and enzymes. Conformational analysis of indole derivatives reveals how the spatial arrangement of substituents, particularly flexible side chains, affects biological potency.
A detailed conformational analysis of the indole alkaloid dihydrocorynantheine, which contains a C3 side chain, was performed using dynamic ¹H NMR spectroscopy and computational methods. acs.org The study revealed a conformational equilibrium involving the rotation of the side chain, with an activation enthalpy (ΔH‡) of 71 ± 6 kJ/mol. acs.org A comparison with the related compound corynantheine, which has a vinyl group instead of an ethyl group, showed a lower activation barrier (ΔH‡ = 60 ± 6 kJ/mol). acs.org This difference highlights the significant steric effect of an ethyl group compared to a vinyl group, leading to a slower rate of conformational exchange. acs.org This principle is directly applicable to the 2-ethyl group of this compound, which will restrict rotation and influence the molecule's preferred conformation.
Stereochemistry is also a critical factor. In the development of selective nNOS inhibitors based on the indole scaffold, a racemic compound was separated into its individual enantiomers. nih.gov Subsequent biological testing revealed that the two enantiomers had different potencies, with the (S)-enantiomer showing superior activity. nih.gov This underscores that a specific stereochemical configuration is often required for optimal interaction with the target's binding site.
| Compound/Feature | Methodology | Key Finding | Impact on Potency | Reference |
| Dihydrocorynantheine (Ethyl group) | Dynamic ¹H NMR, Computational | ΔH‡ = 71 kJ/mol for side chain rotation. | The steric bulk of the ethyl group restricts conformational flexibility. | acs.org |
| Corynantheine (Vinyl group) | Dynamic ¹H NMR, Computational | ΔH‡ = 60 kJ/mol for side chain rotation. | Less steric bulk than ethyl allows for faster conformational exchange. | acs.org |
| (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-1H-indol-6-amine | Chiral Resolution | Separation of (R) and (S) enantiomers. | Enantiomers displayed different inhibitory activity against nNOS. | nih.gov |
Therefore, both the conformational preferences dictated by groups like the 2-ethyl substituent and the specific stereoisomer of a chiral derivative are crucial considerations in the design of potent and selective indole-based therapeutic agents.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For indole derivatives, this approach helps distill the key structural requirements for interaction with a target, guiding the design of new, more potent, and selective compounds.
A pharmacophore model for selective nNOS inhibitors was developed based on a 1,6-disubstituted indole scaffold. nih.gov This model identified three key features: a central aryl scaffold (the indole core), a guanidine (B92328) isosteric group to form a bidentate interaction with a conserved glutamate (B1630785) residue, and a basic amine group to confer isoform selectivity. nih.gov This model provides a clear blueprint for designing new selective nNOS inhibitors.
In another study targeting Chagas disease, computational approaches including pharmacophore modeling and 3D-QSAR were applied to a library of over 200 substituted indoles. proceedings.science This work aimed to understand the structure-activity relationships and predict the binding modes of these compounds, facilitating the hit-to-lead optimization process. proceedings.science Similarly, pharmacophore models have been developed for indole derivatives as antiamyloidogenic agents for Alzheimer's disease, identifying the key hydrogen bond donors, acceptors, and hydrophobic regions necessary for activity. mdpi.com
The key features commonly identified in pharmacophore models for bioactive indole derivatives are summarized below.
| Therapeutic Target | Key Pharmacophore Features | Indole Role | Reference |
| Neuronal Nitric Oxide Synthase (nNOS) | Aryl scaffold, guanidine isostere, basic amine | Central aryl scaffold | nih.gov |
| Trypanosoma cruzi (Chagas Disease) | Hydrogen bond acceptors, donors, aromatic rings | Core scaffold for library development | proceedings.science |
| Amyloid-β Aggregation (Alzheimer's) | Hydrogen bond donors/acceptors, hydrophobic features, aromatic rings | Core structure providing hydrophobic and aromatic features | mdpi.com |
| Cannabinoid Receptor 1 (CB1) | Hydrogen bonds, specific hydrophobic interactions | Core scaffold for allosteric modulators |
These models serve as powerful predictive tools in drug discovery, allowing for the rational design of novel this compound derivatives with optimized interactions at their intended biological targets.
Advanced Research Applications and Future Directions in 2 Ethyl 1 Methyl 1h Indole Chemistry
Utilization as a Core Scaffold for Novel Bioactive Molecule Development
The indole (B1671886) nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural framework capable of binding to multiple biological receptors with high affinity. rjpn.orgresearchgate.netsci-hub.se This versatility has made indole derivatives a major focus of research for developing new therapeutic agents. rjpn.orgijpsr.com The 2-Ethyl-1-methyl-1H-indole structure, in particular, serves as a valuable starting point for creating a diverse array of pharmacologically active molecules. smolecule.com
The development of new drugs targeting diseases such as cancer, viral infections, and bacterial infections often involves the use of indole derivatives. rjpn.orgijpsr.comjetir.org For instance, research has shown that certain indole derivatives exhibit potent antimicrobial, antiviral, and anticancer properties. The ethyl group at the C-2 position and the methyl group at the N-1 position of this compound can be strategically modified to enhance these biological activities. semanticscholar.org
One area of significant interest is the development of anticancer agents. Studies have demonstrated that polysubstituted indoles can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The this compound scaffold can be incorporated into more complex molecules designed to target specific pathways involved in cancer progression.
Furthermore, indole derivatives are being investigated for their potential as antiviral and antimicrobial agents. rjpn.orgbipublication.com For example, derivatives of 2-methyl-1H-indole have shown promising anti-inflammatory and analgesic activity. bipublication.com The structural modifications possible with the this compound core allow for the fine-tuning of these activities to develop more effective and targeted therapies. semanticscholar.org
Table 1: Examples of Bioactive Molecules Derived from Indole Scaffolds
| Compound Class | Biological Activity | Therapeutic Potential |
|---|---|---|
| Indole-3-carbinol | Anticancer | Cancer treatment and prevention |
| Indole-based chalcones | Anti-inflammatory | Treatment of inflammatory diseases |
| 2-Arylindoles | Antibacterial, Anticancer | Infectious diseases, Cancer therapy |
Exploration in Materials Science for Functional Polymers and Optoelectronic Applications
The unique electronic and optical properties of indole derivatives have led to their exploration in the field of materials science, particularly for the development of functional polymers and optoelectronic devices. smolecule.comontosight.ai The π-conjugated system of the indole ring allows for efficient charge transport and light absorption/emission, making these compounds suitable for a range of applications. ontosight.ai
One notable area of research is the synthesis of polymers incorporating the this compound unit. For example, poly(2-ethyl-3-methylindole) has been synthesized and shown to possess interesting physicochemical properties. acs.org This polymer exhibits good thermal stability and photoluminescence, with potential applications as a sensitive material in resistive moisture sensors. acs.org The incorporation of the this compound moiety into a polymer backbone can significantly alter the material's properties, leading to new functionalities. acs.org
In the realm of optoelectronics, indole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and sensors. chim.itresearchgate.net The ability to tune the electronic properties of these molecules through chemical modification is a key advantage. ias.ac.in For instance, the introduction of electron-donating or electron-withdrawing groups to the indole scaffold can alter the HOMO-LUMO energy levels, thereby influencing the material's absorption and emission spectra. ias.ac.in
The development of π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, has created a new class of stable and tunable polycyclic aromatic compounds. chemrxiv.org These materials exhibit vivid co-fluorescence across the visible spectrum and enhanced stability against photooxidation, making them promising candidates for practical applications in optoelectronic devices. chemrxiv.org
Table 2: Optoelectronic Properties of Indole-Based Materials
| Material Type | Key Properties | Potential Applications |
|---|---|---|
| Poly(2-ethyl-3-methylindole) | Thermal stability, Photoluminescence, Photoconductivity | Moisture sensors, Organic electronics |
| Pyridopyrazino[2,3-b]indole derivatives | Intramolecular charge transfer, Blue-green emission | Solid-state emitters, n-type materials for OLEDs |
Development of this compound Derivatives as Chemical Probes
The inherent fluorescence of many indole derivatives makes them excellent candidates for the development of chemical probes for biological imaging and sensing applications. nih.govmdpi.com These probes can be designed to detect specific ions, molecules, or changes in the cellular environment, providing valuable insights into biological processes.
The this compound scaffold can be functionalized to create probes with specific targeting capabilities and responsive signaling mechanisms. For example, indole-based fluorescent probes have been developed for the detection of reactive oxygen species like hydrogen peroxide (H₂O₂) and for monitoring pH changes within cells. mdpi.comnih.gov
One innovative approach involves designing probes that exhibit a "turn-on" fluorescence response, where the probe's emission intensity increases significantly upon binding to its target. nih.gov This allows for highly sensitive and selective detection. For instance, an indole-based near-infrared fluorescent probe has been developed for the ultrasensitive imaging of H₂O₂ in living organisms. nih.gov
Furthermore, indole derivatives can be engineered to target specific subcellular organelles, such as mitochondria or the nucleolus. nih.govthieme-connect.com This allows for the visualization and study of biological processes within these specific cellular compartments. A novel indole-based fluorescent probe was designed to detect S-nitrosylation in mitochondria, a key process in regulating mitochondrial function. nih.gov
The development of these chemical probes relies on a deep understanding of the structure-property relationships of indole derivatives. The strategic placement of functional groups on the this compound core can fine-tune the probe's spectral properties, selectivity, and cellular localization.
Table 3: Examples of Indole-Based Chemical Probes
| Probe Target | Sensing Mechanism | Application |
|---|---|---|
| S-Nitrosylation in Mitochondria | Fluorescence enhancement | Bioimaging of mitochondrial function |
| Hydrogen Peroxide (H₂O₂) | "Turn-on" near-infrared fluorescence | Ultrasensitive in vivo imaging |
| pH | pH-dependent fluorescence emission | In vivo imaging, monitoring cellular pH |
Innovations in Sustainable Synthesis of Indole-Based Compounds
The increasing demand for indole derivatives in various fields has driven the development of more sustainable and environmentally friendly synthetic methods. researchgate.netbeilstein-journals.org Traditional methods for indole synthesis often require harsh reaction conditions and generate significant waste. nih.gov Modern approaches focus on green chemistry principles, such as the use of renewable resources, milder reaction conditions, and catalytic processes. researchgate.netnumberanalytics.com
One area of innovation is the use of microwave-assisted synthesis. tandfonline.com Microwave irradiation can significantly reduce reaction times and improve yields, while often requiring less solvent than conventional heating methods. tandfonline.com This technique has been successfully applied to the synthesis of a variety of indole derivatives. tandfonline.com
Another sustainable approach is the use of ionic liquids as reaction media. orientjchem.org Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact of the synthesis. orientjchem.org They have been shown to be effective solvents for the synthesis of bis(indolyl)methanes, an important class of bioactive indole derivatives. orientjchem.org
Electrosynthesis is another emerging green technology for the construction of indole rings. nih.gov This method uses electricity to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents. nih.gov Recent advancements have demonstrated the potential of electrosynthesis for the efficient and sustainable production of functionalized indoles. nih.gov
Table 4: Green Chemistry Approaches for Indole Synthesis
| Method | Key Advantages | Examples of Application |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, Improved yields | Synthesis of 2-methyl-1H-indole-3-carboxylate derivatives |
| Ionic Liquids | Recyclable, Non-volatile solvent | Synthesis of bis(indolyl)methanes |
| Catalysis | High efficiency, Reduced waste | Friedel-Crafts alkylation of indoles |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Poly(2-ethyl-3-methylindole) |
| Indole-3-carbinol |
| Bis(indolyl)methanes |
| 2-Arylindoles |
| Pyridopyrazino[2,3-b]indole |
| Indoloindolizines |
| 2-methyl-1H-indole-3-carboxylate |
| Hydrogen peroxide |
Q & A
Q. What are the optimal synthetic routes for preparing 2-ethyl-1-methyl-1H-indole and its derivatives?
Methodological Answer: A common approach involves refluxing stoichiometric mixtures of substituted indole precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with amines or thiazolones in acetic acid. For example, refluxing with sodium acetate (0.1 mol) and acetic acid for 3–5 hours yields crystalline derivatives after purification via recrystallization (DMF/acetic acid) . Key parameters include:
- Molar ratios : Precursor-to-reagent ratios (e.g., 1:1.1) to minimize side reactions.
- Purification : Sequential washing with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials.
- Yield optimization : Adjusting reflux time and temperature based on substituent reactivity.
Q. How can crystallographic software like SHELX and ORTEP-3 be applied to determine the crystal structure of this compound?
Methodological Answer:
- Structure solution : Use SHELXS/SHELXD for phase determination from X-ray diffraction data. SHELXL refines atomic coordinates and thermal parameters, leveraging high-resolution data to resolve disorder or twinning .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement parameters, aiding in identifying steric effects from the ethyl and methyl substituents .
- Validation : Cross-check refinement metrics (R-factors, residual density) against crystallographic databases (e.g., Cambridge Structural Database).
Advanced Research Questions
Q. How can discrepancies between spectroscopic (NMR/IR) and crystallographic data for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent-induced polymorphism. To resolve these:
- Dynamic NMR : Analyze variable-temperature <sup>1</sup>H NMR to detect rotational barriers or tautomeric equilibria.
- Computational modeling : Compare DFT-optimized geometries (e.g., Gaussian, ORCA) with crystallographic bond lengths/angles to identify conformational flexibility .
- Powder XRD : Test for polymorphism by comparing experimental and simulated diffraction patterns .
Q. What strategies ensure reproducibility in synthesizing and characterizing novel this compound analogs?
Methodological Answer:
- Standardized protocols : Document reagent purity (e.g., ≥99% by HPLC), solvent drying methods, and inert atmosphere conditions to minimize batch variability .
- Multi-technique characterization : Combine <sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and single-crystal XRD to confirm molecular identity and purity .
- Error analysis : Quantify uncertainties in yield calculations (e.g., ±2% via triplicate trials) and spectroscopic measurements (e.g., ±0.01 ppm for NMR shifts).
Q. How can the electronic effects of substituents on this compound’s reactivity be systematically investigated?
Methodological Answer:
- Hammett analysis : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) and correlate substituent constants (σ) with reaction rates (e.g., electrophilic substitution) .
- Cyclic voltammetry : Measure oxidation potentials to assess substituent impacts on indole’s electron-rich π-system.
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions .
Data Reporting and Ethical Considerations
Q. What are the best practices for reporting synthetic and analytical data in publications involving this compound?
Methodological Answer: Follow ICMJE and IUPAC guidelines:
- Synthesis : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography conditions: silica gel 60, hexane/EtOAc 4:1) .
- Analytical data : Include raw spectral data (e.g., NMR integrals, HRMS m/z values) in supplementary materials. For XRD, deposit CIF files in public databases (e.g., CCDC) .
- Ethics : Disclose safety protocols (e.g., fume hood use, waste disposal via certified agencies) and compound toxicity data .
Tables for Key Data
Table 1 : Example Synthesis Conditions for this compound Derivatives
| Precursor | Reagent | Solvent | Time (h) | Yield (%) | Refinement R-factor |
|---|---|---|---|---|---|
| 3-Formyl-1H-indole-2-carboxylic acid | 2-Aminothiazol-4(5H)-one | Acetic acid | 4 | 78 | 0.032 |
Table 2 : Comparison of Crystallographic Software Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
